Primuline

Overview

Description

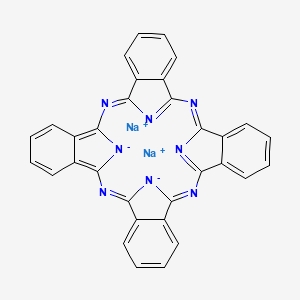

Primuline is a dye containing the benzothiazole ring system . It is also known as Direct yellow 7, Carnotine, or C.I. 49010 . It was made in 1887 by A.Green . It was the first thiazole type direct dye in which the color was developed by diazotisation after the fiber was dyed . This compound is also used as a fluorochrome .

Synthesis Analysis

This compound is considered a derivative of dehydrothiotoluidine (aminobenzenyltoluylmercaptan), which is obtained when para-toluidine is heated with sulfur for eighteen hours at 180–190 °C and then for a further six hours at 200–220 °C . If the heating is carried out at a higher temperature in the presence of more sulfur, then a base is formed, which gives this compound yellow upon sulfonation .

Molecular Structure Analysis

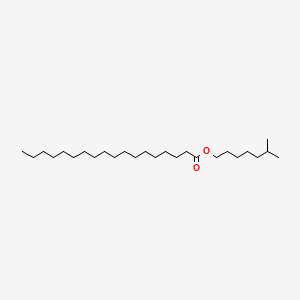

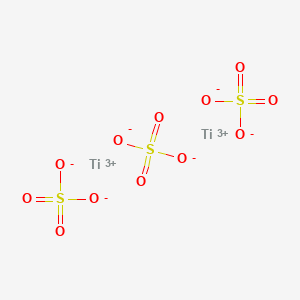

The molecular formula of this compound is C21H14N3NaO3S3 . Its average mass is 475.539 Da and its monoisotopic mass is 475.009491 Da .

Chemical Reactions Analysis

This compound is used to stain and highlight all lipids in samples . It provides sensitive fluorescent peaks with areas 5–7 times higher than those from UV detection at 190 nm .

Physical And Chemical Properties Analysis

This compound is a yellow, foul-smelling crystalline dye . It is soluble in ethanol, ether, and slightly soluble in water . It has a mean excitation wavelength of 410 nm (violet/blue) and a mean emission wavelength of 550 nm .

Scientific Research Applications

Dyeing and Textile Industry

Primuline has been recognized in the dyeing and textile industry, especially for its historical significance. The Society of Dyers and Colourists highlighted this compound in its jubilee celebrations, acknowledging its role in the advancement of dyeing processes and the textile industry (Cleveland, 1934).

Marine Biology and Environmental Studies

This compound staining is a technique used for visualizing and enumerating dinoflagellate cysts in marine sediments. This application is crucial in marine biology and environmental studies, particularly for assessing marine biodiversity and ecological conditions (Tang & Dobbs, 2007).

Biochemical Research

In biochemical research, this compound is used for the staining of lipids in studies involving phosphatidylethanolamines and hypochlorous acid (HOCl). This application is vital in understanding the interactions and effects of various substances on lipid membranes, which has implications in cell biology and pharmaceuticals (Richter et al., 2008).

Neurological Studies

This compound has applications in neurological studies, where it is used as a fluorescent marker for tracing nerve cells and understanding neural pathways. This application is significant in neuroscience research, particularly in understanding the mechanisms of neural communication and diseases (Kolesnikov Ll, 1991).

Medical Research

This compound derivatives have been studied for their potential in medical research, particularly as inhibitors in the treatment of hepatitis C. This highlights the potential therapeutic applications of this compound derivatives in antiviral research and treatment strategies (Ndjomou et al., 2012).

Microbiology

In microbiology, this compound is used for staining techniques to enumerate microorganisms such as heterotrophic and phototrophic nanoplankton. This application is crucial for understanding microbial populations and their ecological impacts (Caron, 1983).

Histochemistry

This compound is used in histochemistry for the analysis of thiazole dyes and their staining properties. This application is essential in histological studies for understanding the interaction of dyes with biological tissues (Keliényi, 1967).

Prion Research

In prion research, this compound is used for studying abnormal prion proteins, particularly in the context of prion diseases. This application contributes significantly to understanding the biochemical properties and potential treatments for prion diseases (Teruya et al., 2019).

Botanical Research

This compound is also used in botanical research, particularly in studying the content of saponins in plants like Primula veris. This application is important in understanding the chemical composition and potential uses of various plant species (Marchyshyn et al., 2017).

Safety and Hazards

Primuline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

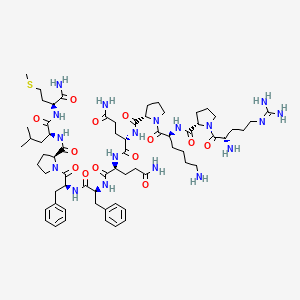

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O3S4.C21H15N3O3S3/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12/h2-13H,29H2,1H3,(H,33,34,35);2-10H,22H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBCXVACRXRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)O.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

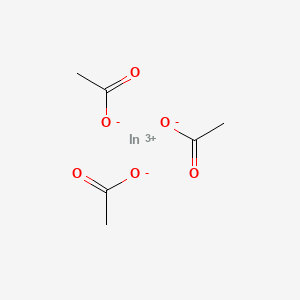

Molecular Formula |

C49H33N7O6S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8064-60-6 | |

| Record name | Primuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primuline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Direct Yellow 59 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does primuline interact with biological systems?

A1: this compound displays a strong affinity for certain biological structures, particularly:

- Dinoflagellate Cysts: this compound effectively stains dinoflagellate cysts, enabling their visualization and enumeration in sediment samples [, ]. This application stems from its ability to bind to specific components within the cyst structure.

- (1→3)-β-glucans: this compound exhibits a high affinity for polysaccharides containing chains of (1→3)-β-glucosyl residues, particularly found in the septum of the fission yeast Schizosaccharomyces pombe []. This binding results in a distinct fluorescent signal, allowing for the identification of these structures.

- Hepatitis C Virus (HCV) NS3 Helicase: Certain this compound derivatives can stimulate the ATPase function of the HCV NS3 helicase, specifically the genotype 1b variant []. This interaction is believed to occur within the RNA-binding cleft of the helicase, near key residues like Arg-393, Glu-493, and Ser-231.

Q2: What are the downstream effects of this compound binding to its targets?

A2: The downstream effects of this compound binding are dependent on the target:

- Dinoflagellate Cysts: Binding enhances the green autofluorescence of the cysts, making them easier to visualize and quantify [].

- (1→3)-β-glucans: this compound staining allows for the detection and localization of (1→3)-β-glucans in biological samples, aiding in the study of cell wall structure and function [].

- HCV NS3 Helicase: Binding of specific this compound derivatives stimulates the ATPase activity of this enzyme, potentially interfering with the viral life cycle [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a mixture of compounds, primarily consisting of a dimer and trimer of substituted benzothiazoles. The exact composition can vary, making it difficult to define a single molecular formula and weight.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, this compound exhibits distinct spectroscopic properties, particularly its fluorescence. It absorbs light in the UV-blue range and emits a strong yellow-green fluorescence. While specific spectroscopic data (absorption/emission maxima) might vary slightly depending on the solvent and this compound derivative, its fluorescence is widely utilized for visualization in microscopy [, , ].

Q5: How does this compound perform as a stain under various conditions?

A5: this compound demonstrates good stability and compatibility with various microscopy techniques.

- Fluorescence Microscopy: It is effectively used as a fluorescent stain in both brightfield and fluorescence microscopy [].

- Epifluorescence Microscopy: This technique, coupled with this compound staining, allows for the precise enumeration of dinoflagellate cysts in sediment samples [, ].

- Ultraviolet Fluorescence Microscopy: this compound staining, when observed under UV light, can be used to study the large bodies of Mycoplasma and L-form organisms [].

Q6: Are there any limitations to this compound's stability?

A6: While generally stable, prolonged exposure to intense light sources, particularly UV light, can lead to photobleaching of the dye []. Therefore, optimizing exposure times and using appropriate filter sets is crucial for preserving its fluorescence signal.

Q7: Have computational methods been applied to study this compound and its derivatives?

A7: Yes, computational chemistry plays a role in understanding the interaction of this compound derivatives with their targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)